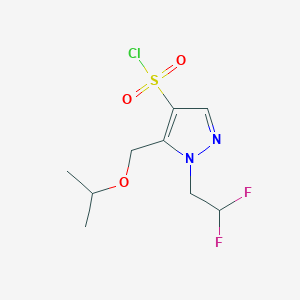
1-(2,2-difluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-difluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride (DIF-PySCl) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a pyrazole-based compound that contains a sulfonyl chloride functional group, which makes it highly reactive and useful in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride is not fully understood, but it is believed to involve the formation of covalent bonds with nucleophilic amino acid residues in proteins. This can lead to the inhibition of enzymatic activity and the modulation of various signaling pathways in cells. This compound has been shown to be a potent inhibitor of several protein kinases, including JNK and p38, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models. It has also been shown to modulate the immune response and to have anti-inflammatory effects. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-(2,2-difluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several advantages for lab experiments, including its high reactivity, which makes it useful in various chemical reactions. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, this compound is highly reactive and can be difficult to handle, which can lead to safety concerns. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on 1-(2,2-difluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride. One area of research is the development of new compounds based on the structure of this compound that have improved properties such as increased potency and selectivity. Another area of research is the investigation of the mechanism of action of this compound and its effects on various signaling pathways in cells. Finally, there is a need for further research on the potential therapeutic applications of this compound in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders.
Conclusion:
In conclusion, this compound (this compound) is a highly reactive compound that has gained significant attention in scientific research. It has been shown to have various biochemical and physiological effects and has potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and to develop new compounds based on its structure.
Synthesis Methods
The synthesis of 1-(2,2-difluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves the reaction of 1-(2,2-difluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonic acid with thionyl chloride. The reaction takes place under reflux conditions, and the resulting product is a white crystalline solid. The yield of the reaction is typically around 70-80%, and the purity of the product can be verified using various analytical techniques such as NMR and HPLC.
Scientific Research Applications
1-(2,2-difluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been extensively studied in scientific research due to its unique properties. It is a highly reactive compound that can be used in various chemical reactions, including the synthesis of new compounds and the modification of existing ones. It has also been used as a reagent in the preparation of various bioactive molecules, including inhibitors of protein kinases and proteases.
properties
IUPAC Name |
1-(2,2-difluoroethyl)-5-(propan-2-yloxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF2N2O3S/c1-6(2)17-5-7-8(18(10,15)16)3-13-14(7)4-9(11)12/h3,6,9H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQZGOGNHXTOHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=NN1CC(F)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

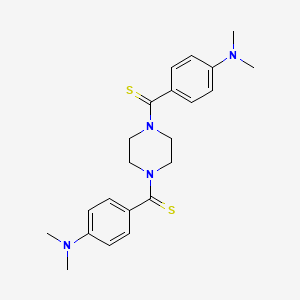
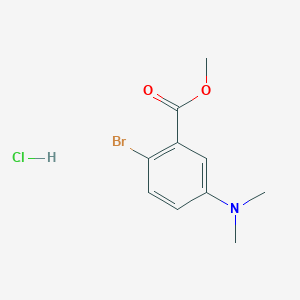
![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2640347.png)


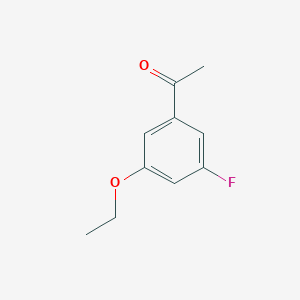
![1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2640351.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2640352.png)
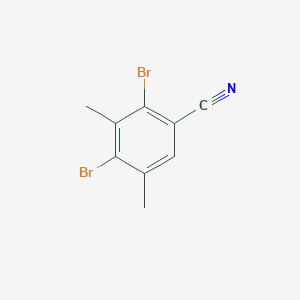
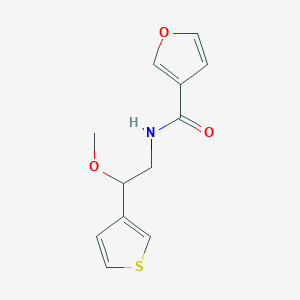
![N-Methyl-N-[2-oxo-2-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]ethyl]prop-2-enamide](/img/structure/B2640359.png)
![7-[2-(4-Ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)chromen-2-one](/img/structure/B2640363.png)
![N-(2-chlorobenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2640365.png)
